5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide
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Overview
Description
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is a chemical compound with the molecular formula C7H12Br2N4 It is a derivative of pyridazin, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide typically involves the reaction of appropriate pyridazin derivatives with bromine sources under controlled conditions. One common method involves the bromination of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine using hydrobromic acid or other bromine-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired dihydrobromide salt. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine: Similar structure but with a methyl group substitution.
5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one: Contains a carbonyl group instead of an amine.
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine: Different ring fusion and functional groups
Uniqueness
5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H12Br2N4 |
---|---|
Molecular Weight |
312.01 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrobromide |
InChI |
InChI=1S/C7H10N4.2BrH/c8-7-3-5-4-9-2-1-6(5)10-11-7;;/h3,9H,1-2,4H2,(H2,8,11);2*1H |
InChI Key |
AJVMSRYJJZOVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N.Br.Br |
Origin of Product |
United States |
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